molecular formula C19H21ClN2O3S B2895197 1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 955752-10-0

1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No. B2895197
CAS RN: 955752-10-0
M. Wt: 392.9
InChI Key: FNSWJRCGKXOPGY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis Research on related chemical compounds showcases a range of applications in chemical synthesis. For instance, studies on N-acyl- and N-methanesulfonyl tetrahydroisoquinolines demonstrate their utility in producing quantitatively specific compounds through oxidation processes. These chemical transformations are crucial in synthesizing intermediates for further chemical reactions, highlighting the compound's relevance in organic chemistry and synthesis (O. Hoshino, Masaji Suzuki, H. Ogasawara, 2001).

Pharmacological Research Tetrahydroisoquinoline derivatives have been identified for their potent pharmacological activities. For example, certain derivatives show significant DA1 agonistic activities, underlining their potential in developing treatments for conditions necessitating renal vasodilation. The structure-activity relationship of these compounds is pivotal in drug design and discovery, indicating the chemical compound's importance in pharmacological research (H. Anan, A. Tanaka, R. Tsuzuki, M. Yokota, T. Yatsu, T. Fujikura, 1996).

Molecular Structure Analysis The detailed molecular structure analysis of sulfonamide compounds, including those with chlorophenyl groups, provides insights into the conformational dynamics and bond parameters. These studies are essential for understanding the chemical and physical properties of new compounds, facilitating their application in various scientific and industrial fields (B. Gowda, S. Foro, H. Fuess, 2007).

Catalysis and CO2 Reduction Innovations in catalysis research have highlighted the role of certain tetrahydroisoquinoline compounds in converting carbon dioxide into valuable products like methane. This application is particularly crucial for environmental chemistry and sustainability, providing a method for CO2 utilization and greenhouse gas reduction (J. Nganga, Lucienna M Wolf, K. Mullick, E. Reinheimer, C. Saucedo, M. Wilson, K. Grice, M. Z. Ertem, A. Angeles‐Boza, 2021).

Biological and Enzymatic Studies Quinolinyl sulfonamides, including methanesulfonamide derivatives, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This finding is significant for biological research, especially in understanding enzyme inhibition and designing inhibitors for therapeutic purposes (Min Huang, S. Xie, Ze-Qiang Ma, R. Hanzlik, Q. Ye, 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-9-8-15-6-7-18(11-16(15)12-22)21-26(24,25)13-14-4-3-5-17(20)10-14/h3-7,10-11,21H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSWJRCGKXOPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

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